N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one (chromone) core. The chromone scaffold is substituted at position 2 with a 4-tert-butylphenyl group and at position 6 with an acetamide moiety. Chromones are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties . The tert-butyl group is a bulky, lipophilic substituent that enhances metabolic stability by sterically hindering enzymatic degradation, a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIWRSLPXOYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization and oxidation.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the chromen-4-one derivative with acetic anhydride in the presence of a base such as pyridine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or acetamide moiety.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with acetamide derivatives sharing analogous structural motifs, such as pyridazinones, benzothiazoles, and quinolinones. Key differences in core structures, substituents, and reported biological activities are highlighted.
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The tert-butyl group (logP ~4.5) confers higher lipophilicity compared to methoxy (logP ~1.9) or sulfonyl (logP ~0.5) substituents, influencing blood-brain barrier permeability.
- Metabolic Resistance : Trifluoromethyl and tert-butyl groups both hinder cytochrome P450-mediated oxidation, but the latter provides superior steric shielding .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a synthetic compound belonging to the chromenone class, characterized by its unique structure which includes a chromenone core substituted with a tert-butylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neurodegenerative diseases, inflammation, and cancer.
The molecular formula for this compound is , with a molecular weight of approximately 425.49 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for cellular membrane permeability and subsequent biological activity.
Target of Action
The primary target of this compound is mitochondrial complex II.
Mode of Action
The compound inhibits the function of mitochondrial complex II, disrupting the electron transport chain and the citric acid cycle. This inhibition can lead to decreased cellular energy production, which may have therapeutic implications in various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Similar compounds have been evaluated for their anti-Alzheimer's properties. They act as inhibitors against cholinesterase enzymes (AChE and BChE), which are critical in neurodegenerative disease management. For instance, some derivatives have shown IC50 values ranging from 15.2 to 34.2 μM against AChE .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways .
- Antioxidant Activity : The antioxidant potential has been noted in related compounds, indicating that they may scavenge free radicals, thereby protecting cells from oxidative stress .
Study on Cholinesterase Inhibition
A study evaluated various chromone derivatives for their inhibitory effects on cholinesterases. Compounds similar to this compound exhibited varying degrees of inhibition:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 1 | 15.2 | 9.2 |
| 2 | 19.2 | 13.2 |
| 3 | 34.2 | 30.1 |
These findings suggest that modifications to the phenyl groups can significantly affect biological activity.
Anti-inflammatory Activity
Research has shown that chromone-based compounds can inhibit COX and LOX enzymes effectively:
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Compound A | 70% | 65% |
| Compound B | 80% | 75% |
These results highlight the potential of this compound as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
